(1R,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dracoflavan C1 can be synthesized through the oxidation of 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety . This process involves chemical degradation and extensive nuclear magnetic resonance (NMR) analysis to establish the structure and stereochemistry of the compound .
Industrial Production Methods
The industrial production of Dracoflavan C1 typically involves the extraction of Dragon’s Blood resin from Daemonorops draco plants. The resin is then processed using ultra-performance liquid chromatography (UPLC) coupled with photodiode array detection (PAD) and electrospray ionization mass spectrometry (ESI-MS) to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Dracoflavan C1 undergoes various chemical reactions, including:
Oxidation: Conversion of 6-methylflavan to quinonemethide.
Coupling Reactions: Coupling of quinonemethide with another flavan moiety.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation step to convert 6-methylflavan to quinonemethide.
Coupling Agents: Facilitate the coupling of quinonemethide with another flavan moiety.
Major Products
The major product formed from these reactions is Dracoflavan C1 itself, which is characterized by its unique structure and biological activity .
Scientific Research Applications
Chemistry: Used as a reference standard in pharmaceutical testing and quality control.
Biology: Investigated for its role in inhibiting blood platelet aggregation and myocardial ischemia.
Medicine: Explored for its potential in controlling high blood glucose levels and its selectivity in inhibiting specific enzymes.
Industry: Utilized in the production of high-quality reference standards for accurate results in various analytical methods.
Mechanism of Action
Dracoflavan C1 exerts its effects through the inhibition of blood platelet aggregation and the extension of coagulation time . The compound targets specific molecular pathways involved in blood circulation and stasis dispersion, making it a valuable agent in the treatment of traumatic injuries and blood-related disorders .
Comparison with Similar Compounds
Dracoflavan C1 is part of a group of A-type deoxyproanthocyanidins, which also includes Dracoflavan B1, Dracoflavan B2, Dracoflavan C2, Dracoflavan D1, and Dracoflavan D2 .
List of Similar Compounds
Dracoflavan C1 stands out due to its unique structure and specific biological activities, making it a valuable compound for further research and application in various fields.
Properties
Molecular Formula |
C33H30O6 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(1R,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol |
InChI |
InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25+,33-/m1/s1 |
InChI Key |
ZFQBRLKTMULEGI-FFWRNVBBSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@]3(C[C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.